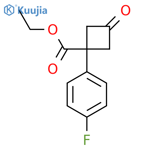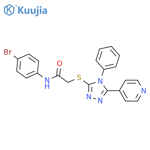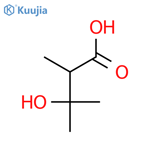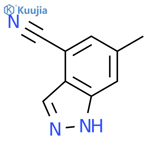フーロインドゾール
フーロインドゾールは、硝基イミダゾール誘導体として分類される抗原生動物薬剤です。この化合物は、原生動物のDNA合成を阻害し、遺伝子鎖の断片化を引き起こすことで効果を発揮します。主に腸管寄生虫(例:ギアーディア、トリコモナス)に対する治療に用いられ、経口投与により良好な生体利用能を示します。特異的な作用機序により、宿主細胞への影響が最小限に抑えられ、安全性が確保されています。化学的安定性に優れ、特定の感染症において有効な選択肢として知られています。

| 構造 | 化学名 | CAS | MF |
|---|---|---|---|
 |
1H-Furo[3,2-f]indazole (9CI) | 42304-67-6 | C9H6N2O |
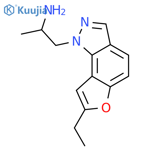 |
YM348 | 372163-84-3 | C14H17N3O |
関連文献
-
1. Book reviews
-
3. Back matter
-
Angelos B. Canaj,Mukesh Kumar Singh,Emma Regincós Marti,Claire Wilson,Oscar Céspedes,Gopalan Rajaraman,Mark Murrie Chem. Commun., 2019,55, 5950-5953
-
Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
推奨される供給者
-
Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Synrise Material Co. Ltd.Factory Trade Brand reagents会社の性質: Private enterprises
-
Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises
-
Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagents会社の性質: Private enterprises
おすすめ商品
